1,2-Epoxydodecane
Overview
Description
It is a clear, colorless liquid that belongs to the class of epoxides, which are characterized by an oxygen atom connected to two adjacent carbon atoms in a three-membered ring structure . This compound is highly reactive and is used in various industrial and research applications.
Mechanism of Action
Mode of Action
It is known that epoxides, such as 1,2-epoxydodecane, are highly reactive . They can polymerize in the presence of catalysts or when heated . These polymerization reactions can be violent . Epoxides also react with acids, bases, and oxidizing and reducing agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors . For instance, its reactivity suggests that it could be sensitive to the presence of catalysts or heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Epoxydodecane can be synthesized through the epoxidation of 1-dodecene. The epoxidation process typically involves the reaction of 1-dodecene with a peracid, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mechanism involves the formation of a peracid intermediate, which then transfers an oxygen atom to the double bond of 1-dodecene, resulting in the formation of the epoxide ring .
Industrial Production Methods
In industrial settings, this compound is produced using similar epoxidation methods but on a larger scale. The process involves the continuous flow of 1-dodecene and the peracid through a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxydodecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diols or other oxygenated products.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as water, alcohols, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like water, alcohols, and amines are used under acidic or basic conditions to open the epoxide ring.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols and alkanes.
Substitution: Hydroxyalkanes, alkoxyalkanes, and aminoalkanes.
Scientific Research Applications
1,2-Epoxydodecane has several applications in scientific research, including:
Chemistry: It is used as a reactive intermediate in the synthesis of various organic compounds, including polymers and surfactants.
Biology: It is used in the study of enzyme-catalyzed epoxidation reactions and as a model compound for studying the reactivity of epoxides.
Medicine: It is used in the synthesis of pharmaceutical intermediates and as a solvent in drug formulation.
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxyoctane: Similar in structure but with a shorter carbon chain.
1,2-Epoxyhexane: Another epoxide with an even shorter carbon chain.
Glycidyl hexadecyl ether: An epoxide with a longer carbon chain and an ether group.
Uniqueness
1,2-Epoxydodecane is unique due to its specific carbon chain length, which provides a balance between reactivity and hydrophobicity. This makes it suitable for various applications, including its use as a reactive diluent in epoxy resins and as a surfactant in emulsions and foams .
Properties
IUPAC Name |
2-decyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGABYXKKCLIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Record name | 1,2-EPOXYDODECANE | |
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DSSTOX Substance ID |
DTXSID9025243 | |
Record name | 1,2-Epoxydodecane | |
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Molecular Weight |
184.32 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
1,2-epoxydodecane is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |
Record name | 1,2-EPOXYDODECANE | |
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Boiling Point |
255 to 257 °F at 15 mmHg (NTP, 1992) | |
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Flash Point |
112 °F (NTP, 1992), 44 °C | |
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Record name | 1,2-Epoxydodecane | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
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Density |
0.844 (NTP, 1992) - Less dense than water; will float | |
Record name | 1,2-EPOXYDODECANE | |
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Vapor Pressure |
6.25 mmHg at 77 °F (NTP, 1992), 6.25 [mmHg] | |
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Record name | 1,2-Epoxydodecane | |
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CAS No. |
2855-19-8 | |
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Record name | 1,2-EPOXYDODECANE | |
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